

Application Notes and Protocols: PRT543 Dosing for In Vivo Animal Models

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Compound of Interest		
Compound Name:	PRT543	
Cat. No.:	B15585886	Get Quote

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These application notes provide a comprehensive overview of the in vivo dosing and administration of **PRT543**, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for preclinical animal studies. The following protocols are based on published preclinical data and are intended to serve as a guide for researchers developing in vivo study designs.

Mechanism of Action

PRT543 is an orally bioavailable small molecule that selectively inhibits the methyltransferase activity of PRMT5.[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA splicing, and DNA damage repair.[1][3][4] By inhibiting PRMT5, **PRT543** can lead to the repression of tumor suppressor genes and the modulation of cellular processes involved in cancer cell proliferation and survival.[1] PRMT5 is overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention.[1][5]

Data Presentation: PRT543 In Vivo Dosing Schedules







The following table summarizes the reported dosing schedules for **PRT543** in various in vivo cancer models. These studies demonstrate that **PRT543** exhibits dose-dependent anti-tumor activity at well-tolerated doses.[6]



Animal Model	Cancer Type	Dosing Schedule	Route of Administrat ion	Key Findings	Reference
Xenograft	Mantle Cell Lymphoma (Granta-519)	Dose- dependent	Oral	Significant tumor growth inhibition	[6][7]
Xenograft	Acute Myeloid Leukemia (SET-2)	Dose- dependent	Oral	Significant tumor growth inhibition	[6][7]
Xenograft	Bladder Cancer (5637)	Dose- dependent	Oral	Significant tumor growth inhibition	[6][7]
Xenograft	Small Cell Lung Cancer (NCI-H1048)	Dose- dependent	Oral	Significant tumor growth inhibition	[6][7]
Patient- Derived Xenograft (PDX)	Adenoid Cystic Carcinoma	Not specified	Not specified	Significant tumor growth inhibition	[8]
Patient- Derived Xenograft (PDX)	HRD+ Breast Cancer	Not specified	Not specified	Significant tumor growth inhibition	[9]
Xenograft	Olaparib- resistant tumors	40 mg/kg	Oral	Significant inhibition of tumor growth	[3]
Cell-line Derived Xenograft (CDX)	U2AF1S34F or RBM10LOF mutant NSCLC	Dose-related	Not specified	Significant tumor growth inhibition	[10]



Experimental Protocols Protocol 1: General In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **PRT543** in a subcutaneous xenograft model.

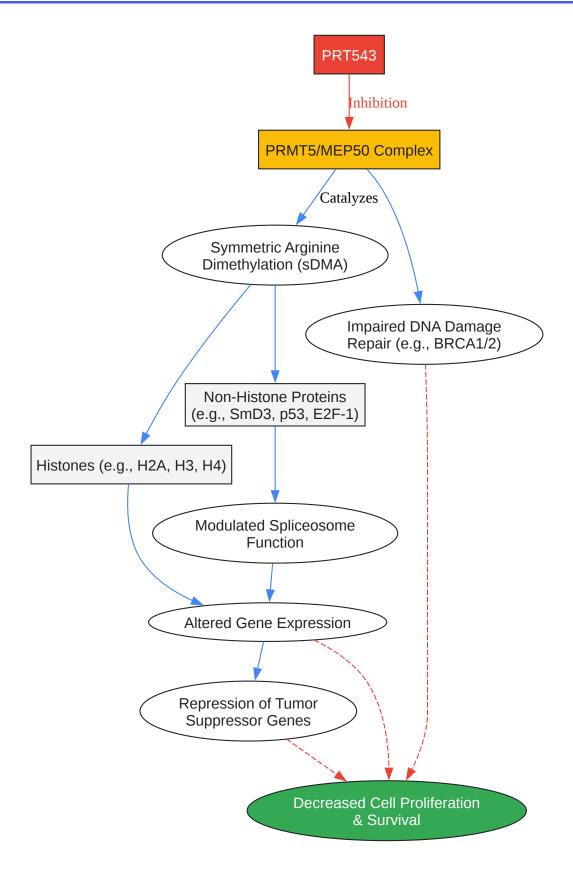
- 1. Cell Culture and Implantation:
- Culture cancer cells (e.g., Granta-519, SET-2) in appropriate media and conditions.
- Harvest cells during logarithmic growth phase and resuspend in a suitable matrix (e.g., Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 μ L.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
- 2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice weekly.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
- 3. PRT543 Formulation and Administration:
- Prepare **PRT543** in a vehicle suitable for oral administration. A common formulation involves dissolving **PRT543** in DMSO and then diluting with corn oil.[2]
- Administer PRT543 or vehicle control orally to the respective groups at the desired dose and schedule (e.g., daily, twice weekly).
- 4. Efficacy and Tolerability Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Assess anti-tumor activity by comparing the tumor growth in the PRT543-treated groups to the vehicle control group.
- 5. Pharmacodynamic Analysis:



- Collect tumor tissue at a specified time point after the last dose (e.g., 4 hours).[7]
- Prepare tissue lysates and perform Western blot analysis to assess the levels of symmetric dimethylated SmD3 (sDMA), a known PRMT5 substrate, to confirm target engagement.[6][7]

Mandatory Visualizations Signaling Pathway of PRT543





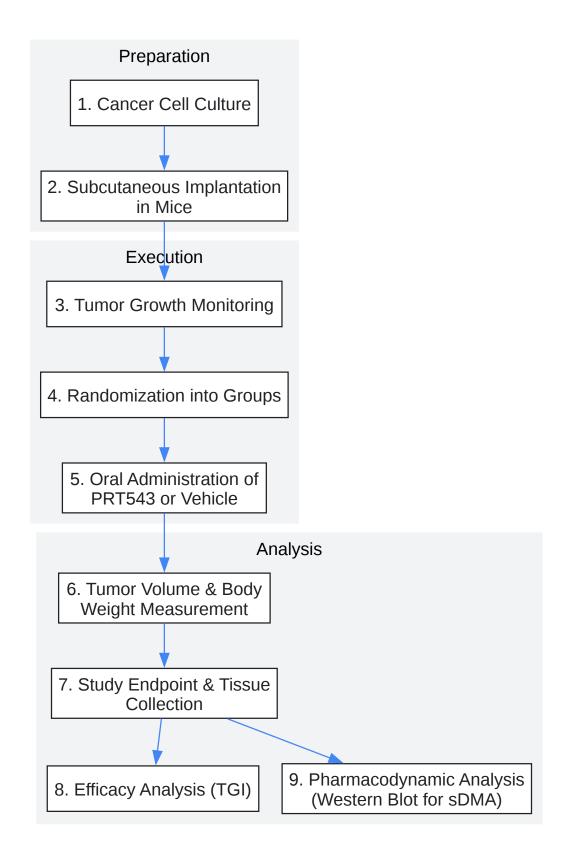
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Caption: **PRT543** inhibits the PRMT5/MEP50 complex, leading to downstream effects on gene expression and cell proliferation.

Experimental Workflow for In Vivo Efficacy Study





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Caption: A typical workflow for assessing the in vivo efficacy of **PRT543** in a xenograft mouse model.

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